
Quarfloxin
Overview
Description
Quarfloxin (CX-3543) is a fluoroquinolone derivative and the first G-quadruplex (G4)-targeting small molecule to enter clinical trials. It selectively disrupts the interaction between nucleolin and G4 structures in ribosomal DNA (rDNA), inhibiting rRNA biogenesis and inducing apoptosis in cancer cells . Preclinical studies demonstrated its ability to localize in the nucleolus, suppress RNA polymerase I (Pol I) activity, and trigger tumor-selective cell death . However, Phase II trials for neuroendocrine tumors were terminated due to poor bioavailability . Its pharmacokinetic profile revealed reversible binding to blood cells, creating a reservoir effect with a plasma terminal half-life of 75.1 hours at the maximum tolerated dose (360 mg/m²) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quarfloxin is synthesized through a series of chemical reactions involving the modification of the fluoroquinolone core structureThe exact synthetic route and reaction conditions are proprietary and have been optimized for maximum yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures that the compound meets stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Quarfloxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with altered electronic properties, while reduction can produce more stable, less reactive forms of the compound .
Scientific Research Applications
Scientific Research Applications
Quarfloxin has a wide range of applications across various fields:
Field | Application |
---|---|
Chemistry | Used as a model compound for studying fluoroquinolone derivatives and their interactions with ribosomal DNA. |
Biology | Investigated for its role in disrupting ribosomal RNA biogenesis and understanding cell proliferation mechanisms. |
Medicine | Undergoing clinical trials for treating various cancers, including carcinoid and neuroendocrine tumors. |
Industry | Employed in the development of new anticancer drugs and therapies due to its unique properties. |
Case Studies and Clinical Trials
- Cancer Treatment : this compound was initially developed as an anticancer agent targeting c-MYC mRNA expression. Early clinical trials indicated potential efficacy against solid tumors, but it was later withdrawn from Phase 2 trials due to lack of efficacy . However, subsequent studies have highlighted its synthetic lethal interactions with BRCA1/2 pathways, suggesting that it may be effective in specific patient populations with these mutations .
- Malaria Research : Recent studies have shown that this compound exhibits significant toxicity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that this compound binds to G-quadruplex sequences encoded by the parasite's DNA, leading to rapid killing rates at nanomolar concentrations . In vivo tests in murine models showed that this compound could clear blood-stage malaria when administered at appropriate doses .
- G-Quadruplex Targeting : this compound is part of a broader category of G-quadruplex-targeting drugs that are being explored for their potential to disrupt cancer cell proliferation by stabilizing G-quadruplex structures in DNA and RNA . The identification of synthetic lethality with other compounds like Pidnarulex further supports its potential role in personalized cancer therapy.
Mechanism of Action
Quarfloxin exerts its effects by binding to G-quadruplex structures within ribosomal DNA. This binding disrupts the interaction between ribosomal DNA and nucleolin, a protein essential for ribosomal RNA synthesis. As a result, ribosomal RNA synthesis is inhibited, leading to the induction of apoptosis in cancer cells. This mechanism is highly selective for tumor cells, making this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
Quarfloxin belongs to a class of G4-stabilizing agents with diverse chemical scaffolds and mechanisms. Below is a comparative analysis with key analogs:
Structural and Mechanistic Differences
Key Insights :
- This compound’s asymmetric structure allows selective disruption of rDNA G4-protein complexes, unlike symmetric ligands like Telomestatin or TMPyP4, which broadly stabilize G4s .
- CX-5461, while also targeting RNA Pol I, acts via intercalation rather than direct G4-protein disruption, leading to distinct transcriptomic effects .
Pharmacological Activity
Antimalarial Efficacy :
Key Insights :
- This compound exhibits higher potency against P. knowlesi .
Transcriptomic and Functional Effects
Key Insights :
- Both drugs downregulate rG4s-associated genes at comparable rates, but this compound uniquely affects vitamin transport pathways, while CX-5461 impacts nuclear division .
- Neither compound shows significant enrichment for rG4s targets compared to Pyridostatin, implying indirect transcriptional effects .
Clinical Development and Limitations
Key Insights :
Biological Activity
Quarfloxin, a small molecule derived from the fluoroquinolone class of drugs, has garnered attention for its unique biological activity, particularly in cancer therapy and parasitic infections. This article delves into the diverse biological activities of this compound, examining its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
This compound primarily targets G-quadruplex (G4) structures in nucleic acids, disrupting the interaction between nucleolin and ribosomal DNA (rDNA). This disruption inhibits ribosomal RNA (rRNA) biogenesis, leading to apoptotic cell death in cancer cells. The drug's mechanism can be summarized as follows:
- Binding to G4 Structures : this compound binds to G4 sequences in DNA and RNA, particularly in cancer cells and parasites.
- Inhibition of rRNA Synthesis : By displacing nucleolin from these structures, this compound inhibits the transcription of rRNA.
- Induction of Apoptosis : The inhibition of rRNA synthesis leads to decreased protein synthesis and ultimately triggers apoptosis in cancer cells.
Biological Activity Against Cancer
This compound has shown promising results in preclinical and clinical studies targeting various cancers:
- Efficacy : In a Phase I clinical trial, this compound demonstrated biological benefits for patients with carcinoid/neuroendocrine tumors (C/NET), indicating its potential as an effective treatment option .
- Selectivity : this compound selectively induces cell death in cancer cells while sparing normal cells, which is a significant advantage over traditional chemotherapeutics .
Table 1: Summary of this compound's Anticancer Activity
Biological Activity Against Parasites
Recent studies have highlighted this compound's potential as an antimalarial agent against Plasmodium falciparum, the causative agent of malaria:
- Potency : this compound exhibits nanomolar potency against blood-stage P. falciparum parasites across all developmental stages. The effective concentration (EC50) for this compound is approximately 110 nM, making it significantly more potent than related compounds like CX-5461 .
- Mechanism : this compound's mode of action against P. falciparum involves binding to G4 structures in the parasite's DNA, leading to transcriptional dysregulation and cell death .
Table 2: Efficacy of this compound Against Plasmodium falciparum
Parameter | Value |
---|---|
EC50 (nM) | 110 |
Comparison with CX-5461 EC50 (nM) | 440 |
Potency Ratio (P. falciparum vs. P. knowlesi) | 4-fold more sensitive |
Case Studies and Clinical Trials
- Phase I Clinical Trial for Cancer : this compound was administered to patients with C/NET, showing tolerability and preliminary signs of efficacy .
- Antimalarial Activity Evaluation : In murine models infected with P. berghei, this compound demonstrated a significant reduction in parasitemia when administered at higher doses .
Q & A
Q. Basic: What is the molecular mechanism of Quarfloxin in targeting G-quadruplex DNA structures?
Answer:
this compound (CX-3543) selectively binds to G-quadruplex (G4) DNA structures, particularly in ribosomal DNA (rDNA), disrupting the interaction between G4 and nucleolin. This destabilizes rRNA biogenesis, leading to apoptosis in cancer cells. Methodologically, researchers use fluorescence resonance energy transfer (FRET) to monitor G4 stability, nuclear magnetic resonance (NMR) for structural analysis of ligand-DNA interactions, and chromatin immunoprecipitation (ChIP) to assess nucleolin displacement .
Q. Basic: What preclinical models are commonly employed to study this compound’s antitumor activity?
Answer:
Studies utilize cancer cell lines (e.g., neuroendocrine tumors) to evaluate proliferation inhibition via MTT assays and xenograft models in mice for in vivo efficacy. Apoptosis is quantified using flow cytometry (Annexin V/PI staining), while rRNA synthesis inhibition is measured via quantitative RT-PCR or 3H-uridine incorporation assays .
Q. Advanced: How can structural modifications improve this compound’s selectivity for G4 DNA over duplex DNA?
Answer:
Optimization involves structure-activity relationship (SAR) studies focusing on fluorophore moieties and side-chain modifications. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities, while competition assays with dsDNA/ssDNA (e.g., electrophoretic mobility shift assays) validate selectivity. Introducing bulky substituents to reduce duplex DNA intercalation is a key strategy .
Q. Advanced: What experimental approaches address this compound’s bioavailability limitations observed in Phase II trials?
Answer:
Bioavailability challenges are tackled via:
- Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance solubility.
- Prodrug synthesis (e.g., ester derivatives) for improved absorption.
- Pharmacokinetic profiling in rodents using HPLC-MS to measure plasma/tissue concentrations.
- In vitro permeability assays (Caco-2 cell monolayers) to assess intestinal absorption .
Q. Advanced: How should researchers resolve contradictions in preclinical data on this compound’s efficacy across cell lines?
Answer:
Contradictions arise from cell line heterogeneity (e.g., nucleolin expression levels) or assay conditions (e.g., serum concentration). Methodological solutions include:
- Standardized protocols (e.g., uniform serum-free incubation periods).
- Meta-analysis of published datasets to identify confounding variables.
- CRISPR-mediated knockout of nucleolin to isolate G4-dependent effects .
Q. Basic: What biomarkers confirm this compound’s target engagement in cellular models?
Answer:
Key biomarkers include:
- Nucleolin relocalization from nucleoli to cytoplasm (immunofluorescence microscopy).
- Reduced rRNA levels (Northern blotting or RNA-Seq).
- Activation of p53/p21 pathways (Western blotting) due to nucleolar stress .
Q. Advanced: What computational strategies enable repurposing this compound for non-oncological applications?
Answer:
Machine learning-driven virtual screening (e.g., DrugBank libraries) identifies off-target interactions. For example, molecular dynamics simulations reveal binding to Mycobacterium tuberculosis (Mtb) targets. Validation involves minimum inhibitory concentration (MIC) assays and surface plasmon resonance (SPR) for binding kinetics .
Properties
CAS No. |
865311-47-3 |
---|---|
Molecular Formula |
C35H33FN6O3 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1 |
InChI Key |
WOQIDNWTQOYDLF-RPWUZVMVSA-N |
SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Isomeric SMILES |
CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Appearance |
solid powder |
Key on ui other cas no. |
865311-47-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CX 3543; CX-3543; CX 3543; Quarfloxacin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.